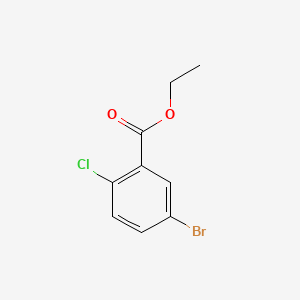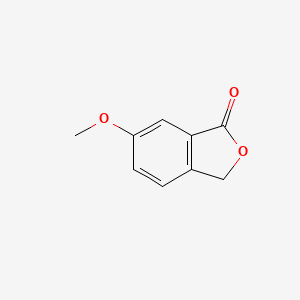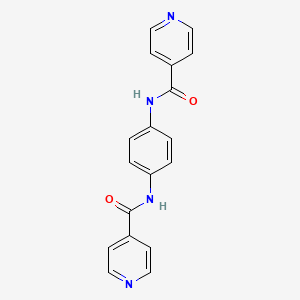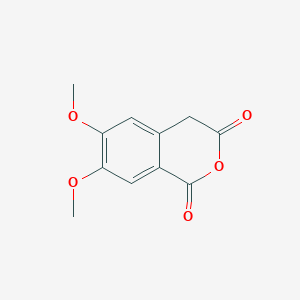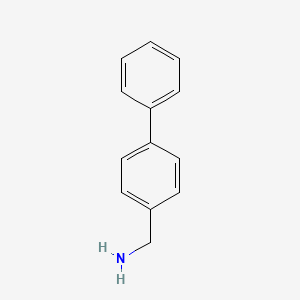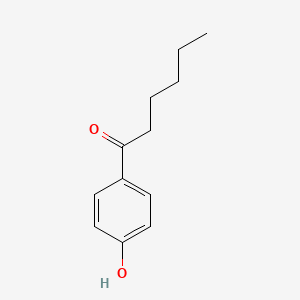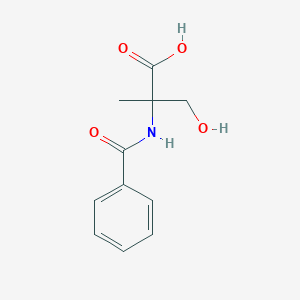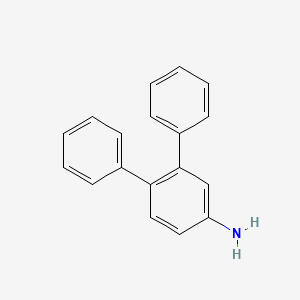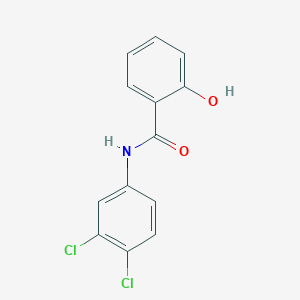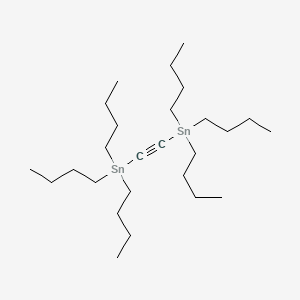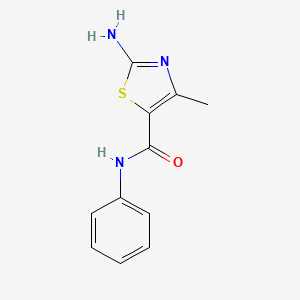
2-アミノ-4-メチル-N-フェニルチアゾール-5-カルボキサミド
説明
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
アミカルチアゾール: は、腫瘍学の分野で有望視されています。 アミカルチアゾールの構成要素である2-アミノチアゾール骨格は、ダサチニブやアルペリシブなどの臨床的に適用されている抗がん剤の基礎となる成分です 。 研究によると、2-アミノチアゾールの誘導体は、乳がん、白血病、肺がん、大腸がん、CNS腫瘍、メラノーマ、卵巣がん、腎臓がん、前立腺がんなど、幅広いヒトがん細胞株に対して強力で選択的な阻害活性を示します 。これは、アミカルチアゾールが新しい抗がん療法の開発に役立つ貴重な化合物であることを示しています。
抗菌および抗真菌用途
アミカルチアゾールを含むチアゾール誘導体は、有効な抗菌および抗真菌剤として特定されています。 たとえば、チアゾール誘導体のひとつであるスルファチアゾールは、抗菌薬としての特性で知られています 。アミカルチアゾールは、抗生物質耐性という増えつつある問題に対処する新しい抗生物質や抗真菌剤を開発するために使用できる可能性があります。
抗ウイルス特性
アミカルチアゾール誘導体は、抗ウイルス特性についても研究されています。 研究によると、特定の2-アミノチアゾール誘導体は細胞内のウイルス活性を阻害することができ、抗ウイルス薬開発の潜在的な候補となります .
神経保護効果
アミカルチアゾールに存在するチアゾール環は、神経保護特性と関連付けられています。 これは、神経系の正常な機能に不可欠なアセチルコリンなどの神経伝達物質の合成に役割を果たします 。これは、アミカルチアゾールが神経変性疾患の治療や神経の健康保護に役立つ可能性を開きます。
抗炎症および鎮痛用途
アミカルチアゾールは、炎症や痛みを軽減する可能性のある用途があります。 チアゾール誘導体は、抗炎症および鎮痛作用を持つことが報告されており、慢性炎症性疾患の治療や疼痛管理に役立つ可能性があります .
抗酸化効果
研究により、アミノチアゾール誘導体の抗酸化活性が示されています。 アミカルチアゾールなどのこれらの化合物は、ラジカルの生成を阻害することができ、生物学的システムにおける酸化ストレス関連の損傷を防ぐために使用できる可能性を示唆しています .
作用機序
Mode of Action
It is known that thiazole derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives can interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
生化学分析
Biochemical Properties
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of histone deacetylase (HDAC) and the breakpoint cluster region-Abelson (Bcr-Abl) kinase . These interactions are crucial as HDAC inhibitors are known to regulate gene expression by altering chromatin structure, while Bcr-Abl inhibitors are used in the treatment of certain types of leukemia. The dual inhibition of HDAC and Bcr-Abl by 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide on various cell types and cellular processes have been extensively studied. This compound has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of HDAC leads to changes in gene expression patterns, while the inhibition of Bcr-Abl kinase disrupts cell signaling pathways essential for cancer cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of HDAC and Bcr-Abl kinase, leading to enzyme inhibition . This binding interaction is facilitated by the thiazole ring structure, which allows for effective interaction with the enzyme’s active site. The inhibition of HDAC results in increased acetylation of histones, thereby promoting gene expression, while the inhibition of Bcr-Abl kinase prevents the activation of downstream signaling pathways critical for cancer cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide can lead to sustained inhibition of target enzymes and prolonged antiproliferative effects on cancer cells. The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes metabolic conversion primarily in the liver, where it is processed by cytochrome P450 enzymes. This metabolic pathway results in the formation of active metabolites that contribute to the compound’s overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins. These properties are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in its activity and function . The compound is predominantly localized in the nucleus, where it interacts with chromatin and exerts its effects on gene expression. Additionally, post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Understanding the subcellular distribution of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(16-11(12)13-7)10(15)14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACOMUHPQMDEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21452-14-2 | |
| Record name | Amicarthiazol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21452-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21452-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



